REACTION_CXSMILES
|
[ClH:1].[N:2]1([CH2:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.O.ON1C2C=CC=CC=2N=N1.[CH:29]1([N:32]2[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]2)[CH2:31][CH2:30]1.Cl.CN(C)CCCN=C=NCC>C(#N)C.C1(C)C=CC=CC=1>[ClH:1].[ClH:1].[CH:29]1([N:32]2[CH2:37][CH2:36][N:35]([C:13]([C:12]3[CH:11]=[CH:10][C:9]([CH2:8][N:2]4[CH2:3][CH2:4][O:5][CH2:6][CH2:7]4)=[CH:17][CH:16]=3)=[O:15])[CH2:34][CH2:33]2)[CH2:31][CH2:30]1 |f:0.1,2.3,5.6,9.10.11|
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Name
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100-L
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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45 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
3.5 kg
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
1.2 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
6.5 kg
|
Type
|
reactant
|
Smiles
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Cl.N1(CCOCC1)CC1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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2.32 kg
|
Type
|
reactant
|
Smiles
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O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
3.5 kg
|
Type
|
reactant
|
Smiles
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C1(CC1)N1CCNCC1
|
Name
|
|
Quantity
|
9 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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stirred at ˜20-25° C
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The resulting off-white slurry was stirred under N2 at ˜20-25° C. for 40 minutes
|
Duration
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40 min
|
Type
|
WASH
|
Details
|
rinse
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred at ˜20-25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water (32.50 kg) and aqueous saturated sodium carbonate (19.50 L) were then added to the stirring suspension
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Type
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STIRRING
|
Details
|
The suspension was stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the organic phase was washed with a 50% brine solution [water (19.50 L)/brine (19.50 L)]
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Type
|
STIRRING
|
Details
|
added anhydrous sodium sulfate (2.86 kg) and the resulting mixture was stirred at ˜20-25° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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FILTRATION
|
Details
|
The solid sodium sulfate was filtered off
|
Type
|
WASH
|
Details
|
the filter cake was washed with acetonitrile (15.30 kg)
|
Type
|
STIRRING
|
Details
|
stirred at ˜20-25° C
|
Type
|
ADDITION
|
Details
|
Water (0.47 kg) and 5/6N HCl in 2-propanol were added
|
Type
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CUSTOM
|
Details
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to precipitate the title compound as the corresponding bis-hydrochloride salt as a solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile (10.2 kg)
|
Type
|
CUSTOM
|
Details
|
dried (60 Torr, ˜40-45° C.) to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |